molecular formula C₁₈H₂₁NO₈ B013735 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside CAS No. 36476-29-6

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Cat. No. B013735
CAS RN: 36476-29-6
M. Wt: 379.4 g/mol
InChI Key: QCTHLCFVVACBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-methylumbelliferyl glycosides, including 4-methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranosides, involves the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha- or -beta-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate. This reaction yields the glycosides, which are then subjected to reduction, acetylation, and de-O-acetylation to produce the desired products. These compounds have been instrumental in detecting glycosaminidase activities in various biological samples, highlighting their importance in diagnostic applications and research into diseases like Schindler disease (Szweda et al., 1989).

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is characterized by its 4-methylumbelliferyl moiety linked to a galactopyranoside unit. This structural arrangement is critical for its function as a fluorogenic substrate. The compound's fluorescence properties are significantly influenced by its molecular structure, particularly the interactions between the umbelliferyl group and the galactopyranoside. These interactions affect the fluorescence intensity and polarization, making it a useful tool for studying the microenvironment of sugar-binding sites on lectin molecules (Decastel et al., 1984).

Chemical Reactions and Properties

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside participates in specific chemical reactions, particularly those involving glycosidases. Upon enzymatic hydrolysis, the compound releases 4-methylumbelliferone, a highly fluorescent product. This reaction is the basis for its use in detecting and quantifying enzyme activities. The specificity and sensitivity of this substrate make it an invaluable tool for studying enzyme kinetics and inhibitor studies, providing insights into enzyme mechanisms and the structure-function relationship of glycosidases.

Physical Properties Analysis

The physical properties of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, such as solubility, fluorescence wavelength, and quantum yield, are crucial for its application in biochemical assays. These properties ensure that the compound can be efficiently used in various solvents and under different experimental conditions, maximizing its utility as a fluorescent marker in biochemical research.

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, stability, and fluorescence characteristics, are essential for its functionality as a biochemical tool. The stability of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside under different conditions, including pH and temperature, as well as its reactivity towards specific enzymes, defines its application range in scientific research. Its unique fluorescence properties, triggered by enzymatic activity, enable the detection and quantification of glycosidases with high sensitivity and specificity.

For further reading and detailed information on each aspect of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, including its synthesis, molecular structure, and applications in biochemical assays, refer to the following sources:

Scientific Research Applications

  • N-acetyl-β-D-galactopyranosaminidase Activity Detection

    This compound is effective in detecting N-acetyl-β-D-galactopyranosaminidase activity in human tissues, which aids in studying Schindler disease (Szweda et al., 1989).

  • Diagnosing GM2 Gangliosidoses

    It serves as an excellent substrate for diagnosing B variants of GM2 gangliosidosis, although its effectiveness in differentiating patients, carriers, and controls requires further evaluation (Inui & Wenger, 1984).

  • Peanut Agglutinin Binding

    The compound shows enhanced binding to peanut agglutinin, suggesting extended sugar binding sites in the peanut agglutinin molecule (Decastel, Tran, & Frénoy, 1982).

  • Enzyme Assays

    It offers high sensitivity and potential specificity in enzyme assays, making it suitable for a wider range of enzyme activities (Creme & Leaback, 1980).

  • Studying Sugar-Binding Sites on Lectin Molecules

    4-Methylumbelliferyl-glycosides are useful fluorescence probes for studying sugar-binding sites on lectin molecules, with fluorescence intensity influenced by solvent polarity and viscosity (Decastel et al., 1984).

  • Tay-Sachs Disease Diagnosis

    It is highly specific for direct determination of hexosaminidase A, accurately differentiating carriers from noncarriers in Tay-Sachs disease diagnosis and carrier detection (Ben-yoseph et al., 1985).

  • Differentiating Enterobacteriaceae Strains

    Hydrolysis of 14 4-methylumbelliferyl (4-MU)-linked substrates can effectively differentiate Enterobacteriaceae strains, aiding in species differentiation within the family (Kämpfer, Rauhoff, & Dott, 1991).

  • Synthesis for Pharmaceutical Applications

    4-methylumbelliferyl 1,2-cis-glycosides can be synthesized by various methods, with improved yields and potential for pharmaceutical applications (Courtin-Duchateau & Veyrières, 1978).

  • Fluorogenic Substrate for N-acetyl-α-D-glucosaminidase

    A new sensitive assay for N-acetyl-α-D-glucosaminidase is possible by fluorometric measurement of 4-methylumbelliferone liberated by enzyme hydrolysis of glycoside 1 (Chow & Weissmann, 1981).

  • Detection of LacZ-Marked Leukemic Cells

    This method significantly increases the sensitivity of detecting LacZ-marked leukemic cells in ex vivo bone marrow samples (Hendrikx et al., 1994).

Safety And Hazards


  • Avoid Conditions : Moisture (hygroscopic), heat

  • Inert Gas : Store under inert gas

  • Safety Data Sheet (SDS) : Available for reference


Future Directions

Research on 4-MU-β-D-Gal continues to explore its applications in enzyme assays, drug discovery, and diagnostics. Investigating its specificity, stability, and potential clinical relevance remains an exciting avenue for future studies.


properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTHLCFVVACBSA-SOVHRIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235472
Record name 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

CAS RN

36476-29-6
Record name 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36476-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[[2-acetamido-2-deoxy-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 4
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 5
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 6
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Citations

For This Compound
1
Citations
XH Ren, HY Wang, S Li, XW He, WY Li, YK Zhang - Talanta, 2021 - Elsevier
… Sodium cyanoborohydride (NaCNBH 3 ), 4-methylumbelliferyl-2-acetamido-2-deoxy-beta-d-galactopyranoside (C 18 H 21 NO 8 , MAG) were purchased from TCI (Shanghai, China). …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.